molecular formula C28H27N9O2 B10831610 1-[4-[4-[3-Methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one

1-[4-[4-[3-Methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B10831610
M. Wt: 521.6 g/mol
InChI Key: JKBYBPNRTMHEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BI-4142 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced through a series of chemical reactions that ensure its high purity and potency . Industrial production methods typically involve large-scale synthesis in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

BI-4142 undergoes various chemical reactions, including:

Scientific Research Applications

BI-4142 has a wide range of scientific research applications, including:

Mechanism of Action

BI-4142 exerts its effects by selectively inhibiting the HER2 receptor, which is a member of the epidermal growth factor receptor (EGFR) family. The inhibition of HER2 prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the suppression of HER2-dependent cancer cell lines and the inhibition of tumor growth . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .

Properties

Molecular Formula

C28H27N9O2

Molecular Weight

521.6 g/mol

IUPAC Name

1-[4-[4-[3-methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C28H27N9O2/c1-4-25(38)36-9-11-37(12-10-36)28-29-15-22-26(34-28)27(31-16-30-22)33-19-5-8-24(18(2)13-19)39-20-6-7-23-21(14-20)32-17-35(23)3/h4-8,13-17H,1,9-12H2,2-3H3,(H,30,31,33)

InChI Key

JKBYBPNRTMHEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCN(CC4)C(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C

Origin of Product

United States

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